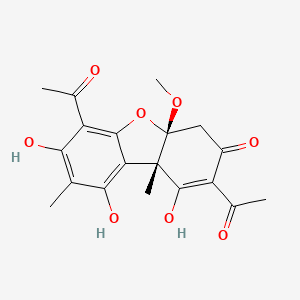

(-)-Mycousnine

Description

Contextual Background of Dibenzofuran (B1670420) Metabolites in Natural Products Chemistry

Dibenzofurans are a class of heterocyclic aromatic compounds characterized by a furan (B31954) ring fused with two benzene (B151609) rings. ekb.eg In the field of natural products chemistry, these compounds have garnered significant attention due to their structural diversity and wide range of biological activities. nih.govresearchgate.net Historically, dibenzofurans were primarily associated with lichens and ascomycetes, but they are also found in higher plants and fungi. nih.govrsc.org

The study of natural dibenzofurans dates back to the isolation of usnic acid from lichens in the mid-20th century. nih.gov Since then, numerous dibenzofuran metabolites have been discovered, exhibiting an array of pharmacological properties, including antibacterial, anti-inflammatory, antifungal, and antineoplastic activities. nih.govresearchgate.net Their versatile bioactivities have made them a subject of continuous interest for drug discovery and development. researchgate.netresearchgate.net The complex structures of these natural products often present intriguing challenges and opportunities for total synthesis and chemical modification. rsc.org

Significance of Fungal Endophytes and Lichens as Bioactive Compound Sources

Fungal endophytes, which are fungi that live within the tissues of plants without causing any apparent disease, are considered a rich and promising reservoir of novel bioactive compounds. frontiersin.orgnih.gov The unique symbiotic relationship between the endophyte and its host plant can lead to the production of a diverse array of secondary metabolites, some of which may have been previously attributed only to the host plant. mdpi.comsciopen.com These metabolites exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, antioxidant, and immunosuppressive properties. nih.govresearchgate.net The exploration of endophytic fungi is a key strategy in the search for new drug leads, as evidenced by the discovery of compounds with significant therapeutic potential. frontiersin.orgsciopen.com

Similarly, lichens, which are composite organisms arising from a symbiosis between a fungus and an alga or cyanobacterium, are well-established sources of unique secondary metabolites. nih.govresearchgate.net These compounds, often referred to as lichen acids, play a crucial role in the survival of the organism in harsh environments. nih.gov For centuries, lichens have been used in traditional medicine, and modern research has confirmed that their extracts and isolated compounds possess potent biological activities, including antibiotic, antiviral, and antitumor effects. nih.govresearchgate.net The chemical diversity found within lichens and fungal endophytes makes them invaluable sources for natural product research. researchgate.netnih.gov

Overview of (-)-Mycousnine in Academic Research Literature

This compound is a dibenzofuran metabolite isolated from the endophytic fungus Mycosphaerella nawae, which was found residing in the leaves of the medicinal plant Smilax china. nih.govnih.gov The compound is structurally related to the well-known lichen metabolite, usnic acid. nih.gov Academic literature highlights that this compound itself possesses antiviral activity. nih.gov

A significant focus of the research on this compound has been its use as a precursor for a semi-synthetic derivative. nih.govnih.gov this compound contains a highly reactive β-diketone system, which contributes to its instability. nih.govfrontiersin.org To address this, researchers have chemically modified this compound to create a more stable enamine derivative, named this compound enamine. nih.govfrontiersin.org

This derivative, this compound enamine, has demonstrated potent and highly selective immunosuppressive activity. nih.govnih.gov Studies have shown that it selectively inhibits T cell proliferation and suppresses the expression of activation markers like CD25 and CD69, as well as key cytokines such as IL-2 and IFN-γ. frontiersin.orgresearchgate.net Notably, this inhibitory effect is specific to T cells, with no significant impact on B cells, certain cancer cell lines, or macrophages. nih.govnih.gov The therapeutic index of this compound enamine was found to be considerably higher than that of the conventional immunosuppressant cyclosporine A, suggesting a better potential safety profile. nih.govnih.gov The structure of this compound enamine, including its absolute configuration, was confirmed through methods including NMR spectroscopy and X-ray diffraction. nih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H20O8 |

|---|---|

Molecular Weight |

376.4 g/mol |

IUPAC Name |

(4aR,9bS)-2,6-diacetyl-1,7,9-trihydroxy-4a-methoxy-8,9b-dimethyl-4H-dibenzofuran-3-one |

InChI |

InChI=1S/C19H20O8/c1-7-14(23)12(9(3)21)16-13(15(7)24)18(4)17(25)11(8(2)20)10(22)6-19(18,26-5)27-16/h23-25H,6H2,1-5H3/t18-,19+/m0/s1 |

InChI Key |

HCSONWDCGXFSJK-RBUKOAKNSA-N |

Isomeric SMILES |

CC1=C(C(=C2C(=C1O)[C@]3(C(=C(C(=O)C[C@]3(O2)OC)C(=O)C)O)C)C(=O)C)O |

Canonical SMILES |

CC1=C(C(=C2C(=C1O)C3(C(=C(C(=O)CC3(O2)OC)C(=O)C)O)C)C(=O)C)O |

Origin of Product |

United States |

Natural Occurrence and Isolation of Mycousnine

Primary Fungal Sources

Mycosphaerella nawae (ZJLQ129 Strain) from Smilax china L.

(-)-Mycousnine was originally isolated from a strain of Mycosphaerella nawae that caused circular leaf spot disease in Japanese persimmon (Diospyros ka) frontiersin.orgnih.gov. More recently, an endophytic fungus identified as Mycosphaerella nawae strain ZJLQ129 was isolated from the healthy leaves of Smilax china L., a plant used in traditional Chinese medicine frontiersin.orgnih.govmdpi.com. This strain was found to produce this compound frontiersin.orgnih.gov. The identification of the isolate ZJLQ129 as Mycosphaerella nawae was confirmed through ITS1-5.8SrRNA-ITS2 genomic region amplification and subsequent BLAST analysis, which placed it within a clade of Mycosphaerella species frontiersin.orgnih.gov.

Mycosphaerella sp. from Marine Sediments

In addition to terrestrial sources, this compound has also been identified in fungi isolated from marine environments. Specifically, it was isolated from Mycosphaerella sp. obtained from a marine sediment sample collected in South Korea mdpi.comneu.eduresearchgate.net. This marine-derived fungus, identified as Mycosphaerella sp. F8015-2B based on 18S rRNA gene similarity to Mycosphaerella nawae, co-produced this compound along with other usnic acid congeners such as mycousfurans A and B, (-)-placodiolic acid, and (+)-usnic acid mdpi.comneu.eduresearchgate.net. This finding highlights the presence of dibenzofuran (B1670420) metabolites in fungi inhabiting marine ecosystems mdpi.comresearchgate.net.

Lichen-Derived Analogues and Related Structures

Dibenzofuran metabolites, including this compound, are compounds originally isolated from lichens frontiersin.orgnih.gov. Usnic acid, a well-known lichen metabolite, is structurally related to this compound and serves as a precursor or analogue caymanchem.combioaustralis.comcore.ac.uk. Lichens are known to produce a wide array of secondary metabolites with diverse biological activities, and these compounds often share structural similarities with those found in fungi core.ac.ukresearchgate.netdntb.gov.ua. The study of lichen-derived compounds provides context for understanding the biogenesis and potential activities of fungal dibenzofurans like this compound frontiersin.orgnih.govresearchgate.netcore.ac.ukresearchgate.net.

Isolation Methodologies from Fermentation Broth and Mycelium

The isolation of this compound from fungal cultures typically involves extraction from both the fermentation broth and the mycelium frontiersin.orgnih.govresearchgate.netresearchgate.net. For instance, the endophytic fungus Mycosphaerella nawae ZJLQ129 was cultured, and its secondary metabolites were extracted from both the fermentation broth and the mycelium frontiersin.orgnih.govresearchgate.netresearchgate.net. Subsequent purification steps, often involving high-performance liquid chromatography-ultraviolet (HPLC-UV)-guided fractionation, are employed to isolate the target compound mdpi.comneu.eduresearchgate.net. Techniques for separating fungal mycelium from fermentation broth include centrifugation and vacuum filtration, with methods being refined to optimize yield and purity google.com.

Biosynthesis of Mycousnine

Polyketide Pathway Involvement

The core scaffold of (-)-Mycousnine is assembled through the polyketide pathway, a major route for the biosynthesis of secondary metabolites in fungi. mdpi.com This pathway utilizes large, multi-domain enzymes known as polyketide synthases (PKSs). nih.govplos.orgnih.gov Fungal PKSs function iteratively, catalyzing the sequential condensation of simple acyl-CoA precursors, most commonly acetyl-CoA as a starter unit and malonyl-CoA as an extender unit. mdpi.com

The general process involves a series of decarboxylative Claisen condensations to build a linear poly-β-keto chain, which remains tethered to the enzyme complex. nih.gov This flexible chain is then subjected to a series of optional reductive and dehydrative modifications, dictated by the specific domains present in the PKS enzyme. Finally, the enzyme facilitates the cyclization and aromatization of the polyketide chain to form a stable phenolic compound, which is then released. The presence of multiple PKS gene clusters in the genomes of fungi from the Mycosphaerella genus provides the genetic basis for their ability to produce a variety of polyketide structures. nih.govplos.orgnih.gov

Biogenetic Relationship to Usnic Acid

This compound is considered a derivative of usnic acid, a dibenzofuran (B1670420) predominantly found in lichens. researchgate.netmdpi.com This close structural similarity strongly suggests a shared biosynthetic origin, with the pathway to this compound diverging from the usnic acid pathway at a late stage. The biosynthesis of usnic acid is a well-established example of the polyketide pathway in action. biolichen.com

The key steps in the formation of the dibenzofuran core of usnic acid are:

Polyketide Chain Formation : A polyketide synthase (PKS) catalyzes the formation of a poly-β-keto chain from one molecule of acetyl-CoA and multiple molecules of malonyl-CoA.

Cyclization and Aromatization : This chain undergoes intramolecular cyclization and aromatization to yield the key mononuclear aromatic intermediate, methylphloroacetophenone. biolichen.comresearchgate.net

Oxidative Dimerization : Two molecules of methylphloroacetophenone then undergo a stereospecific oxidative coupling reaction. This crucial step, catalyzed by a cytochrome P450 monooxygenase, links the two phenolic rings and forms the central furan (B31954) ring, establishing the characteristic dibenzofuran scaffold of usnic acid. researchgate.net

Given that this compound is produced by a fungus, Mycosphaerella nawae, its biosynthesis represents a fungal adaptation of the pathway predominantly known from lichen symbionts.

Proposed Biosynthetic Intermediates and Pathways

While the precise enzymatic steps leading to this compound have not been fully elucidated, a putative pathway can be proposed based on its structure and its relationship to usnic acid. The biosynthesis is presumed to follow the established route to a usnic acid-like precursor, followed by specific tailoring reactions that result in the final structure of this compound.

A plausible biosynthetic route would involve the following key intermediates and transformations:

| Proposed Intermediate | Description | Transformation Step |

| Methylphloroacetophenone | A mononuclear aromatic compound. | Formed via the polyketide synthase pathway from acetyl-CoA and malonyl-CoA, followed by cyclization and aromatization. |

| Usnic Acid Precursor | A dibenzofuran core structure similar to usnic acid. | Formed by the oxidative dimerization of two methylphloroacetophenone units. |

| This compound | The final natural product. | The usnic acid-like precursor undergoes specific enzymatic modifications, such as reduction of one of the ketone groups on the C-ring, to yield this compound. |

The critical divergence from the usnic acid pathway likely involves tailoring enzymes, such as reductases or dehydrogenases, that act upon the dibenzofuran core. These enzymes would be responsible for the specific pattern of keto and hydroxyl groups that distinguishes this compound from the more common (+)- or (-)-usnic acid enantiomers. The genes for these tailoring enzymes are often located within the same biosynthetic gene cluster as the core PKS gene. mdpi.comnih.gov

Chemical Synthesis and Derivatization of Mycousnine and Analogues

Semisynthetic Approaches to (-)-Mycousnine Derivatives

This compound Enamine Synthesis and Characterization

This compound possesses a reactive β-diketone system, which contributes to its inherent instability. To address this, a more stable derivative, This compound enamine , has been synthesized through a straightforward chemical modification. This transformation involves the reaction of this compound with ammonium (B1175870) hydroxide (B78521) in methanol (B129727) under reflux conditions. nih.gov, frontiersin.org The resulting enamine derivative is characterized by distinct spectroscopic data, particularly in its Nuclear Magnetic Resonance (NMR) spectra, which reveal the presence of the newly formed enamine functional group. nih.gov This derivatization not only enhances the compound's stability but also provides a platform for exploring structure-activity relationships, as demonstrated by its potent and selective immunosuppressive activity on T cells. nih.gov, frontiersin.org, researchgate.net

Table 1: Synthesis and Characterization of this compound Enamine

| Derivative | Starting Material | Reagent/Conditions | Key Characteristic | Reference |

| This compound enamine | This compound | Ammonium hydroxide in methanol, reflux for 12 h | Increased stability; distinct NMR signals indicating enamine formation. | nih.gov, frontiersin.org |

Conversion of this compound to (+)-Oxymycousnine

Another significant derivative of this compound is (+)-Oxymycousnine . This compound can be synthesized from this compound through an oxidation reaction. Specifically, treatment of this compound with hydrogen peroxide in pyridine (B92270) yields (+)-Oxymycousnine. tandfonline.com This conversion highlights the susceptibility of certain functional groups within the mycousnine structure to oxidative modification, leading to compounds with potentially altered biological profiles.

Table 2: Synthesis of (+)-Oxymycousnine

| Product | Starting Material | Reagent/Conditions | Reference |

| (+)-Oxymycousnine | This compound | Hydrogen peroxide in pyridine (oxidation) | tandfonline.com |

Derivation of Usnic Acid to Myousnine and Related Compounds

Usnic acid serves as a foundational precursor for the synthesis of various mycousnine-related compounds, including isomers and congeners.

(+)-Isomycousnine Synthesis and Isomerism

(+)-Isomycousnine is an isomer of this compound and is closely related to usnic acid. It can be synthesized directly from (+)-Usnic Acid by heating it with a 15% solution of hydrogen chloride in dry methanol. tandfonline.com This reaction pathway demonstrates how subtle changes in stereochemistry or ring structure, starting from a common precursor like (+)-usnic acid, can lead to distinct compounds such as this compound and (+)-isomycousnine. tandfonline.com, amanote.com, sci-hub.se, researchgate.net The stereochemical configurations of these derivatives are critical, with mycousnine derivatives typically exhibiting a cis configuration, while placodiolic acid derivatives are trans. researchgate.net

Table 3: Synthesis of (+)-Isomycousnine from (+)-Usnic Acid

| Product | Starting Material | Reagent/Conditions | Reference |

| (+)-Isomycousnine | (+)-Usnic Acid | 15% Hydrogen chloride in dry methanol, heating/reflux | tandfonline.com |

Mycousfurans A and B as Usnic Acid Congeners

Mycousfurans A and B are notable examples of new usnic acid congeners that have been isolated from fungal sources. These compounds were identified alongside this compound, (-)-placodiolic acid, and (+)-usnic acid during the chemical analysis of extracts from Mycosphaerella sp., a fungus isolated from marine sediment. neu.edu, nih.gov, researchgate.net, researchgate.net Their co-isolation with this compound and (+)-usnic acid underscores the shared biosynthetic pathways or structural relationships among these dibenzofuran (B1670420) derivatives. neu.edu, nih.gov, researchgate.net

Biological Activities of Mycousnine and Its Derivatives

Immunosuppressive Activity of (-)-Mycousnine Enamine

This compound enamine, a novel amide derivative of this compound, has emerged as a potent immunosuppressant, exhibiting activity comparable to cyclosporine A. Its mechanism of action primarily targets T-cell responses, demonstrating high selectivity and efficacy. nih.govresearchgate.netnih.govfrontiersin.org

This compound enamine has been shown to selectively inhibit the proliferation of T cells. Studies utilizing mitogens like Concanavalin A (Con A) to stimulate T cell activation have confirmed that this compound enamine significantly suppresses this proliferative response. This selective action on T cells, as opposed to other immune cells or cancer cell lines, highlights its potential as a targeted immunosuppressive agent. nih.govresearchgate.netfrontiersin.org

The immunosuppressive capacity of this compound enamine is further evidenced by its effect on T-cell activation markers. It has been observed to suppress the expression of CD25 and CD69 on the surface of activated T cells. These molecules are crucial indicators of T-cell activation and proliferation, and their downregulation by this compound enamine suggests a direct interference with T-cell activation pathways. nih.govresearchgate.netnih.govfrontiersin.orgmdpi.comresearchgate.net

Table 1: Modulation of T-Cell Activation Markers by this compound Enamine

| Marker | Effect of this compound Enamine | Reference |

| CD25 | Suppression of expression | nih.govresearchgate.netnih.govfrontiersin.orgmdpi.comresearchgate.net |

| CD69 | Suppression of expression | nih.govresearchgate.netnih.govfrontiersin.orgmdpi.comresearchgate.net |

Table 2: Cytokine Suppression by this compound Enamine

| Cytokine | Effect of this compound Enamine | Reference |

| Interleukin-2 (B1167480) (IL-2) | Suppression of production | nih.govresearchgate.netnih.govfrontiersin.orgfrontiersin.orgresearchgate.net |

| Interferon-γ (IFN-γ) | Suppression of production | nih.govresearchgate.netnih.govfrontiersin.orgfrontiersin.orgresearchgate.net |

A significant characteristic of this compound enamine's immunosuppressive activity is its specificity. It selectively targets T cells, demonstrating no significant effect on the proliferation of B cells or the activation of macrophages. Furthermore, it did not affect the proliferation of tested cancer cell lines (PANC-1 and A549). This selectivity suggests a targeted mechanism of action, potentially reducing the risk of broad-spectrum immune suppression and off-target effects. nih.govresearchgate.netnih.govfrontiersin.org

Antimicrobial Activity of this compound

The parent compound, this compound, exhibits notable antimicrobial properties, particularly against Gram-positive bacteria. medchemexpress.commedkoo.comcaymanchem.combiomol.combertin-bioreagent.combioaustralis.commdpi.com

This compound demonstrates activity against several Gram-positive bacterial species. Studies have reported its efficacy against Bacillus subtilis, Kocuria rhizophila, and Staphylococcus aureus, with specific minimum inhibitory concentrations (MICs) documented. In contrast, it has shown no significant activity against Gram-negative bacteria such as Escherichia coli, Salmonella typhimurium, and Klebsiella pneumoniae. medchemexpress.commedkoo.comcaymanchem.combiomol.combertin-bioreagent.commdpi.com

Table 3: Antimicrobial Activity of this compound

| Bacterial Species | Minimum Inhibitory Concentration (MIC) | Reference |

| Bacillus subtilis | 4 µg/mL | medchemexpress.commedkoo.comcaymanchem.combiomol.combertin-bioreagent.com |

| Kocuria rhizophila | 8 µg/mL | medchemexpress.commedkoo.comcaymanchem.combiomol.combertin-bioreagent.com |

| Staphylococcus aureus | 4 µg/mL | medchemexpress.commedkoo.comcaymanchem.combiomol.combertin-bioreagent.com |

| Escherichia coli | >128 µg/mL | medchemexpress.commedkoo.comcaymanchem.combiomol.combertin-bioreagent.com |

| Salmonella typhimurium | >128 µg/mL | medchemexpress.commedkoo.comcaymanchem.combiomol.combertin-bioreagent.com |

| Klebsiella pneumoniae | >128 µg/mL | medchemexpress.commedkoo.comcaymanchem.combiomol.combertin-bioreagent.com |

Compound List

this compound

this compound Enamine

Usnic Acid

(+)-Isomycousnine

(+)-Oxymycousnine

Cyclosporine A (CsA)

Related Bioactivities of Dibenzofuran (B1670420) Metabolites and Usnic Acid Derivatives

Selective Inhibition of Protein Kinase C

Dibenzofuran metabolites, a chemical class to which this compound belongs, have been recognized for their capacity to selectively inhibit protein kinase C (PKC) isozymes frontiersin.orgresearchgate.net. PKC is a family of enzymes crucial for regulating a wide array of cellular functions, including cell growth, differentiation, and apoptosis. Compounds within the dibenzofuran class have demonstrated the ability to modulate these pathways, suggesting a potential role for this compound in cellular signaling regulation frontiersin.orgresearchgate.net. While specific studies detailing the direct inhibition of PKC isozymes by this compound itself are limited in the reviewed literature, the known activity of its structural class highlights this area of interest acs.org.

Influence on Plasma Glucose Concentration

Metabolites derived from dibenzofurans have been reported to possess the ability to influence plasma glucose concentration frontiersin.org. Maintaining stable plasma glucose levels is fundamental for metabolic homeostasis, and dysregulation can lead to conditions such as diabetes nih.govnih.gov. The potential of dibenzofuran derivatives to modulate glucose levels suggests a possible therapeutic avenue for metabolic disorders. However, direct research specifically investigating the impact of this compound on plasma glucose concentration is not extensively detailed in the provided sources.

Antioxidant Mechanisms

Endophytic fungi are known producers of secondary metabolites with various biological functions, including antioxidant activities researchgate.netresearchgate.net. While specific research detailing the antioxidant mechanisms of this compound is not prominent in the reviewed literature, some related compounds and usnic acid derivatives have exhibited antioxidant properties, such as the scavenging of DPPH radicals researchgate.net. These findings suggest a potential for this compound or its derivatives to contribute to cellular defense against oxidative stress, a key factor in many chronic diseases.

Antiparasitic Effects

Endophytic fungi are a rich source of bioactive compounds, many of which exhibit antiparasitic potential researchgate.netresearchgate.netnih.gov. Metabolites derived from endophytes, including those related to usnic acid, have demonstrated activity against various parasitic organisms, such as Trypanosoma cruzi, Plasmodium falciparum, and Leishmania species researchgate.netresearchgate.netresearchgate.netdntb.gov.ua. These compounds can interfere with the growth and survival of these pathogens. Although direct studies confirming the antiparasitic efficacy of this compound itself are limited in the available data, the broader class of compounds and its precursor, usnic acid, possess documented antiparasitic properties researchgate.netdntb.gov.ua.

General Immunomodulatory Properties

This compound, particularly through its derivative this compound enamine, exhibits significant immunomodulatory and immunosuppressive properties frontiersin.orgresearchgate.netmdpi.comnih.gov. This derivative has been shown to selectively inhibit T cell proliferation, a critical component of the adaptive immune response frontiersin.orgresearchgate.netnih.gov. The mechanism involves the suppression of key activation markers such as CD25 and CD69 on T cells, as well as the reduction in the production of pro-inflammatory cytokines like interleukin-2 (IL-2) and interferon-gamma (IFN-γ) frontiersin.orgnih.gov.

Research indicates that this compound enamine can inhibit T cell proliferation at concentrations as low as 30 and 300 nM frontiersin.orgnih.gov. Notably, its therapeutic index (TC50/EC50) is reported to be 4,463.5, which is considerably higher than that of cyclosporine A (885.0), a well-established immunosuppressant researchgate.netnih.gov. This suggests a favorable profile with potentially lower toxicity relative to its efficacy researchgate.netnih.gov. Furthermore, this compound enamine demonstrates selectivity, as it does not significantly impact the proliferation of B cells, cancer cells (PANC-1 and A549), or the activation of macrophages frontiersin.orgresearchgate.netnih.gov. These findings position this compound and its derivatives as promising candidates for developing novel immunosuppressive agents. Immunomodulators, in general, work by altering the immune system's response, either by increasing or decreasing its activity, and are used to treat conditions ranging from autoimmune diseases to cancer crohnsandcolitis.caclevelandclinic.org.

Data Tables

Table 1: Antibacterial and Antifungal Activity of this compound

| Microorganism | Activity Type | Minimum Inhibitory Concentration (MIC) | Reference(s) |

| Bacillus subtilis | Antibacterial | 4 µg/mL | bertin-bioreagent.combiomol.commedkoo.commedchemexpress.com |

| Kocuria rhizophila | Antibacterial | 8 µg/mL | bertin-bioreagent.combiomol.commedkoo.commedchemexpress.com |

| Staphylococcus aureus | Antibacterial | 4 µg/mL | bertin-bioreagent.combiomol.commedkoo.commedchemexpress.com |

| Escherichia coli | Antibacterial | >128 µg/mL | bertin-bioreagent.combiomol.commedkoo.commedchemexpress.com |

| Salmonella typhimurium | Antibacterial | >128 µg/mL | bertin-bioreagent.combiomol.commedkoo.commedchemexpress.com |

| Klebsiella pneumoniae | Antibacterial | >128 µg/mL | bertin-bioreagent.combiomol.commedkoo.commedchemexpress.com |

| Trichophyton mentagrophytes | Antifungal | 25 µg/mL | bertin-bioreagent.combiomol.commedkoo.commedchemexpress.com |

| Trichophyton rubrum | Antifungal | 25 µg/mL | bertin-bioreagent.combiomol.commedkoo.commedchemexpress.com |

| Candida albicans | Antifungal | 100 µg/mL | bertin-bioreagent.combiomol.commedkoo.commedchemexpress.com |

Table 2: Immunomodulatory Effects of this compound Enamine on T Cell Activation

| Effect Measured | Concentration Used | Result | Reference(s) |

| Inhibition of T Cell Proliferation | 30 nM | Significant inhibition | frontiersin.orgnih.gov |

| Inhibition of T Cell Proliferation | 300 nM | Significant inhibition | frontiersin.orgnih.gov |

| Inhibition of CD69 Expression (T cells) | 30 nM | Significant inhibition | frontiersin.orgnih.gov |

| Inhibition of CD69 Expression (T cells) | 300 nM | Significant inhibition | frontiersin.orgnih.gov |

| Inhibition of CD25 Expression (T cells) | 30 nM | Significant inhibition | frontiersin.orgnih.gov |

| Inhibition of CD25 Expression (T cells) | 300 nM | Significant inhibition | frontiersin.orgnih.gov |

| Suppression of IL-2 Production (Splenocytes) | 3-300 nM | Concentration-dependent reduction | frontiersin.orgnih.gov |

| Suppression of IFN-γ Production (Splenocytes) | 3-300 nM | Concentration-dependent reduction | frontiersin.orgnih.gov |

| Cytotoxicity on Splenocytes | up to 6.25 µM | No significant effect | researchgate.netnih.gov |

| Cytotoxicity on Splenocytes | higher concentrations | Decreased viability | researchgate.netnih.gov |

| Therapeutic Index (TC50/EC50) | N/A | 4,463.5 (compared to Cyclosporin A: 885.0) | researchgate.netnih.gov |

| Effect on B Cell Proliferation | N/A | No effect | frontiersin.orgresearchgate.netnih.gov |

| Effect on Cancer Cell Proliferation (PANC-1, A549) | <25 µM | No effect | frontiersin.orgresearchgate.netnih.gov |

| Effect on Macrophage Activation (LPS-induced TNF-α) | 1 µM | No effect | frontiersin.orgresearchgate.netnih.gov |

Compound List:

this compound

Usnic acid

this compound enamine

Mechanisms of Action of Mycousnine and Analogues

Elucidation of Immunosuppressive Mechanisms at the Cellular Level

(-)-Mycousnine enamine demonstrates a remarkable selectivity in its immunosuppressive action, primarily affecting T-lymphocytes while sparing other immune and non-immune cells. Studies have shown that this compound selectively inhibits the proliferation of T-cells, a critical component of the adaptive immune system responsible for cell-mediated immunity and the regulation of immune responses frontiersin.orgresearchgate.netnih.govresearchgate.netmdpi.comorcid.org. This selectivity is a key characteristic, as it suggests a potential for targeted immunosuppression with fewer off-target effects compared to less specific agents frontiersin.orgresearchgate.netnih.govmdpi.com.

Further cellular analysis reveals that this compound enamine suppresses the activation of T-cells. This is evidenced by its ability to reduce the expression of surface activation markers, specifically CD25 (also known as the IL-2 receptor alpha chain) and CD69, on activated T-cells. These markers are crucial for T-cell activation, proliferation, and effector function frontiersin.orgresearchgate.netnih.govresearchgate.netmdpi.comorcid.orgmdpi.com. In contrast to its effects on T-cells, this compound enamine has shown no significant impact on the proliferation of B-cells or various cancer cell lines, such as PANC-1 and A549. Additionally, it does not interfere with the activation of macrophages, indicating a high degree of specificity for the T-cell lineage frontiersin.orgresearchgate.netnih.gov.

Table 1: Cellular Effects of this compound Enamine

| Cell Type / Marker | Effect of this compound Enamine | Reference |

| T-Cells | Selective inhibition of proliferation | frontiersin.orgresearchgate.netnih.govresearchgate.netmdpi.comorcid.org |

| T-Cells (Activated) | Suppression of CD25 expression | frontiersin.orgresearchgate.netnih.govmdpi.com |

| T-Cells (Activated) | Suppression of CD69 expression | frontiersin.orgresearchgate.netnih.govmdpi.com |

| T-Cells (Activated) | Suppression of IL-2 production | frontiersin.orgresearchgate.netnih.gov |

| T-Cells (Activated) | Suppression of IFN-γ production | frontiersin.orgresearchgate.netnih.gov |

| B-Cells | No effect on proliferation | frontiersin.orgresearchgate.netnih.gov |

| Cancer Cells (PANC-1, A549) | No effect on proliferation | frontiersin.orgresearchgate.netnih.gov |

| Macrophages | No effect on activation | frontiersin.orgresearchgate.netnih.gov |

| CD4+ T-Cells | Preferential inhibition of activation and proliferation | researchgate.net |

Molecular Targets and Pathways Involved in T-Cell Response Modulation

While the precise molecular targets of this compound enamine are not exhaustively detailed in the available literature, its observed cellular effects provide insight into the pathways it modulates. The compound's ability to inhibit T-cell proliferation and suppress the expression of activation markers like CD25 and CD69 suggests interference with key signaling cascades that drive T-cell activation and differentiation frontiersin.orgresearchgate.netnih.govresearchgate.netmdpi.comorcid.orgmdpi.com.

Specifically, the suppression of CD25, the high-affinity IL-2 receptor subunit, and the reduction in interleukin-2 (B1167480) (IL-2) production directly points to an impact on the IL-2 signaling pathway. IL-2 is a critical cytokine for T-cell growth, survival, and function, and its signaling is essential for T-cell receptor (TCR) mediated activation frontiersin.orgresearchgate.netnih.govorcid.org. By inhibiting IL-2 production and signaling, this compound enamine effectively dampens the proliferative response of T-cells.

Furthermore, the downregulation of CD69, an early activation marker, indicates that the compound may affect upstream signaling events initiated upon T-cell engagement with an antigen. This could involve pathways related to TCR signaling, co-stimulatory molecule engagement, or intracellular signaling cascades that lead to the expression of these activation markers frontiersin.orgresearchgate.netnih.govorcid.org. The preferential inhibition of CD4+ T-cells also suggests potential differential modulation of T-cell subsets, possibly through distinct signaling pathway sensitivities researchgate.net. The high therapeutic index (TC50/EC50) of this compound enamine, which is significantly higher than that of cyclosporine A, further underscores its selective mechanism of action and low cytotoxicity, suggesting it does not broadly disrupt cellular processes frontiersin.orgresearchgate.netnih.gov.

Structure Activity Relationship Sar Studies

Impact of Structural Modifications on Immunosuppressive Activity

Research has demonstrated that targeted chemical modification of (-)-Mycousnine can dramatically enhance its immunosuppressive capabilities. A key example is the semi-synthesis of this compound enamine from its parent compound, this compound. nih.gov This structural elaboration introduces an enamino diketo group, which has been identified as critically important for the compound's immunosuppressive effect. frontiersin.org

The resulting derivative, this compound enamine, exhibits high and selective immunosuppressive activity, comparable to the established drug Cyclosporin A. frontiersin.org Specifically, it has been shown to selectively inhibit T cell proliferation, a preferred target for treating autoimmune diseases, without affecting the proliferation of B cells or various cancer cells. nih.govnih.gov This modification also leads to the suppression of key markers of T cell activation, including the surface antigens CD25 and CD69, and the production of cytokines such as interleukin-2 (B1167480) (IL-2) and interferon-γ (IFN-γ). frontiersin.org

Notably, this structural change not only boosts efficacy but also improves the safety profile. The cytotoxicity of this compound enamine was found to be lower than that of Cyclosporin A. nih.gov This results in a significantly higher therapeutic index (a ratio of toxicity to efficacy), suggesting a wider margin of safety. nih.gov

| Compound | Key Structural Feature | Effect on T Cell Proliferation | Effect on Cytokine Secretion (IL-2, IFN-γ) | Therapeutic Index (TC50/EC50) |

|---|---|---|---|---|

| This compound | Parent Dibenzofuran (B1670420) Structure | Lower Activity | Not specified | Not specified |

| This compound enamine | Introduction of Enamino Diketo Group | High, selective inhibition nih.govfrontiersin.orgnih.gov | Significant reduction in a concentration-dependent manner frontiersin.org | 4,463.5 nih.gov |

| Cyclosporin A (Reference) | Cyclic Peptide | High, selective inhibition frontiersin.org | Inhibition | 885.0 nih.gov |

Influence of Substituent Groups on Antibacterial Potency

The antibacterial properties of dibenzofurans like this compound are significantly influenced by the nature and position of substituent groups on their core structure. Studies on the closely related and structurally similar compound, usnic acid, provide valuable SAR insights. The antibacterial action of usnic acid has been attributed to its ability to inhibit RNA and DNA synthesis in susceptible bacteria. nih.gov

Research into usnic acid derivatives has shown that modifications to its functional groups can modulate antibacterial potency. For example, the hydroxyl groups are considered important for its activity; replacing them with methoxyl groups has been shown to reduce antimicrobial efficacy. biolichen.com A study involving the synthesis of various usnic acid derivatives revealed that different substitutions led to a wide range of antibacterial effects against both Gram-positive and Gram-negative bacteria. One of the most potent derivatives, compound 9 in the study (an enamine derivative), demonstrated significantly better antibacterial activity against all tested strains compared to the parent compound and even the antibiotic ampicillin in some cases. nih.gov

These findings underscore the critical role that specific substituent groups play in the antibacterial mechanism of this class of compounds, highlighting a path for developing derivatives with enhanced potency.

| Compound/Derivative Type | Key Structural Feature | Observed Effect on Antibacterial Potency | Example MIC Range (mmol mL⁻¹ × 10⁻²) |

|---|---|---|---|

| Usnic Acid (Parent Compound) | Dibenzofuran with hydroxyl and acetyl groups | Baseline activity, effective against Gram-positive bacteria. nih.gov | 1.56-12.50 against S. aureus nih.gov |

| Methoxylated Usnic Acid | Hydroxyl groups replaced by methoxyl groups | Reduced antimicrobial activity. biolichen.com | Not specified |

| Enamine Derivative (Compound 9) | Modification of the β-triketone system | Showed the best antibacterial activity of all tested derivatives. nih.gov | 0.55–55.50 against all tested bacteria nih.gov |

| Ampicillin (Reference) | β-lactam antibiotic | Standard antibiotic activity, but inactive against MRSA. nih.gov | 24.8–74.4 nih.gov |

Stereochemical Determinants of Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a pivotal factor in determining the biological activity of chiral compounds like this compound. The designation "(-)" indicates that it is a specific enantiomer that rotates plane-polarized light to the left (levorotatory). This compound belongs to the broader family of usnic acids, which are known to exist in two enantiomeric forms, (+) and (-), due to a stereogenic center at the 9b position. nih.govathabascau.ca

The specific spatial orientation of functional groups is critical for the interaction between a molecule and its biological targets, such as enzymes and cellular receptors, which are themselves chiral. nih.gov It has been documented that the two enantiomers of usnic acid can exhibit different biological activities. researchgate.net Furthermore, different lichen species are known to produce different enantiomers; for instance, some species produce (+)-usnic acid while others produce (-)-usnic acid, and these enantiomers have been shown to display contrasting bioactivities. nih.gov

Therefore, the biological effects described for this compound are specific to this particular stereoisomer. Its enantiomer, (+)-Mycousnine, could potentially exhibit different potency, selectivity, or even a different type of biological activity altogether. This highlights the importance of stereochemical purity in the research and development of therapeutic agents based on this natural product scaffold.

Systematic Approaches for Bioactivity Enhancement via Structural Elaboration

Systematic structural elaboration of the this compound and related dibenzofuran scaffolds has been a fruitful strategy for enhancing their biological activities. This approach involves making a series of planned modifications to a lead compound to explore the SAR and optimize its properties.

A prime example is the targeted conversion of this compound into this compound enamine. This single modification, based on an understanding of the reactive β-triketone moiety, resulted in a derivative with significantly amplified and more selective immunosuppressive activity. nih.govnih.gov

Broader studies on the closely related usnic acid have explored more extensive structural modifications to tune its bioactivity:

Heterocyclic Derivatives: A series of usnic acid-derived isoxazoles and pyrazoles were synthesized to assess their antiproliferative potential against various cancer cell lines. Some of the synthesized compounds proved to be more active than the parent usnic acid, with one isoxazole derivative being more cytotoxic towards cancer cells while being safer for healthy cells. acs.orgresearchgate.net

Amino Acid Conjugates: To enhance its biological effects, usnic acid has been condensed with various amino acids, including glycine, L-valine, and L-leucine. biolichen.com

Solubility Enhancement: A significant limitation of usnic acid is its hydrophobicity. To overcome this, the water-soluble derivative potassium usnate was created through an acid-base reaction. This modification aims to optimize the compound's therapeutic activity and suitability for clinical applications by improving its bioavailability. nih.gov

These examples demonstrate that systematic chemical modification—from simple salt formation to the synthesis of complex heterocyclic analogues—is a powerful and rational approach to unlock the full therapeutic potential of the dibenzofuran core structure found in this compound.

Research Methodologies Applied to Mycousnine

Microbiological and Fungal Cultivation Techniques

The production of (-)-Mycousnine is attributed to the metabolic activity of the endophytic fungus Mycosphaerella nawae. The following methodologies are fundamental to isolating this fungus from its plant host and culturing it for the production of its secondary metabolites.

The initial step in obtaining this compound involves the isolation of its source organism, the endophytic fungus Mycosphaerella nawae ZJLQ129, from its host plant. Researchers have successfully isolated this fungus from the leaves of the traditional Chinese medicinal plant Smilax china.

The isolation process begins with surface sterilization of the collected healthy leaves to eliminate epiphytic microorganisms. A standard protocol involves sequential washing with 75% ethanol (B145695) for one minute, followed by a ten-minute immersion in a 0.5% (w/v) sodium hypochlorite (B82951) (NaClO) solution. The sterilized leaves are then rinsed multiple times with sterile distilled water. Small segments of the inner leaf tissue are excised and placed on a nutrient medium, such as Potato Dextrose Agar (B569324) (PDA), to encourage the growth of endophytic fungi from within the tissue.

Once isolated, the fungus is cultivated in a suitable medium to generate biomass and promote the synthesis of secondary metabolites. For the production of this compound, M. nawae has been cultured in Potato Dextrose Broth (PDB).

Identifying the fungal isolate is a critical step that combines traditional morphological examination with modern molecular techniques.

Morphological Identification: This classical approach involves observing the macroscopic and microscopic characteristics of the fungus.

Macroscopic Features: On PDA, colonies of M. nawae exhibit slow growth, initially appearing white and dense. Over several days to weeks, the colonies may change color, turning dark green towards the center and eventually becoming grayish-brown or dark brown with a wrinkled surface. nih.gov

Microscopic Features: Microscopic analysis reveals key identifying structures. For Mycosphaerella species, these include the nature of the mycelia, and the morphology of its spores (ascospores and conidia). M. nawae produces one-septate, oval to fusiform ascospores and one-septate, oval conidia. nih.govresearchgate.net

Molecular Identification: To achieve a definitive and accurate identification, DNA-based methods are employed. The Internal Transcribed Spacer (ITS) region of the ribosomal DNA is a universally accepted fungal barcode. researchgate.net The identification protocol involves:

Extraction of genomic DNA from the fungal mycelium.

Polymerase Chain Reaction (PCR) amplification of the ITS region using specific primers (e.g., ITS1 and ITS4).

Sequencing of the amplified DNA product.

Comparison of the obtained sequence with curated databases like GenBank using a BLAST (Basic Local Alignment Search Tool) search to find the closest known fungal species.

Phylogenetic analysis using multiple genes, including the ITS region, 28S rDNA, β-tubulin, and actin, has been used to precisely place M. nawae in relation to allied species, confirming its identity and relationship to the genus Phaeophleospora. nih.govresearchgate.net

To produce sufficient quantities of this compound for chemical analysis, the fermentation process must be carefully controlled. The established protocol for the production of this compound by M. nawae strain ZJLQ129 involves static submerged fermentation. The fungus is grown in large Erlenmeyer flasks containing liquid PDB medium. The flasks are incubated at room temperature for an extended period, typically 14 days, without shaking.

Following incubation, the fungal biomass (mycelium) and the liquid broth are separated by filtration. This compound is then extracted from both the filtrate and the mycelial mass using organic solvents like ethyl acetate (B1210297) and acetone.

While a specific protocol has been successfully used, fermentation processes are often subject to optimization to maximize the yield of the desired metabolite. nih.gov Key parameters that can be adjusted in such optimization studies include:

Medium Composition: Varying the carbon and nitrogen sources, mineral salts, and precursor molecules. nih.gov

Cultivation Conditions: Adjusting the pH of the medium, incubation temperature, and aeration levels (e.g., static vs. shaken culture). mdpi.com

Fermentation Duration: Determining the optimal time point for metabolite harvesting, which corresponds to the peak of production.

Statistical methods, such as the "one-factor-at-a-time" (OFAT) approach or Response Surface Methodology (RSM), are frequently used to systematically evaluate these parameters and identify the ideal conditions for maximizing this compound production. mdpi.comfrontiersin.org

Chemical Characterization and Structural Elucidation Techniques

Once this compound has been isolated and purified, its precise chemical structure must be determined. This is accomplished using a combination of powerful spectroscopic techniques that provide detailed information about the molecule's atomic composition and connectivity.

NMR spectroscopy is the most definitive method for elucidating the structure of organic molecules in solution. A suite of 1D and 2D NMR experiments is used to piece together the molecular puzzle of this compound. tandfonline.com

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information about the number and types of protons (hydrogen atoms) and their immediate electronic environment. The ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule.

2D NMR: These experiments reveal correlations between different nuclei, allowing for the assembly of the molecular framework.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbon atoms (H-C-C-H systems).

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals correlations between protons that are close to each other in space, regardless of whether they are connected by bonds. This is vital for determining the molecule's relative stereochemistry.

The combined data from these experiments allowed for the complete assignment of all proton and carbon signals in the this compound structure, confirming its dibenzofuran (B1670420) skeleton and the specific arrangement of its functional groups. tandfonline.com

¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 1 | 198.0 | |

| 2 | 108.7 | |

| 3 | 191.8 | |

| 4 | 104.7 | |

| 4a | 179.8 | |

| 5a | 100.4 | |

| 6 | 160.2 | |

| 7 | 97.4 | 5.86 (s) |

| 8 | 165.6 | |

| 9 | 106.8 | |

| 9a | 155.0 | |

| 9b | 60.2 | |

| 10 | 201.0 | |

| 11 | 31.8 | 2.57 (s) |

| 12 | 7.6 | 1.64 (s) |

| 13 | 28.0 | 1.99 (s) |

| 6-OH | 11.02 (s) | |

| 8-OH | 13.31 (s) |

Data sourced from Sassa et al. (1990). tandfonline.com

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a vital analytical technique used to determine the precise molecular weight of a compound. This information allows for the unambiguous determination of its elemental composition or molecular formula. In this method, the purified compound is ionized and its mass-to-charge ratio (m/z) is measured with extremely high accuracy (typically to four or five decimal places).

For this compound, HRESIMS analysis provides an exact mass measurement that corresponds to a specific combination of carbon, hydrogen, and oxygen atoms. This experimental data serves to confirm the molecular formula derived from the comprehensive analysis of NMR data, providing definitive proof of the compound's elemental composition and corroborating the elucidated structure.

X-ray Crystallography for Absolute and Relative Configuration Determination

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional structure of molecules, including the absolute and relative configurations of stereogenic centers. researchgate.netspringernature.comnih.gov For a chiral, enantiomerically pure compound like this compound, this technique provides conclusive structural data that underpins all other chemical and biological studies.

The process involves irradiating a single, high-quality crystal of the compound with a focused beam of X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the precise position of each atom in the crystal lattice can be determined. ed.ac.ukthieme-connect.de For chiral molecules that crystallize in non-centrosymmetric space groups, the anomalous dispersion (or resonant scattering) of X-rays can be used to determine the absolute configuration. mit.edu This effect, which introduces small, measurable differences in the diffraction pattern, allows researchers to distinguish between the actual molecule and its mirror image (enantiomer). ed.ac.uk The Flack parameter is a key value calculated during structure refinement that indicates the correctness of the assigned absolute stereochemistry. researchgate.net While challenging for molecules containing only light atoms (like carbon and oxygen), modern detectors and methods have made it possible to confidently determine the absolute configuration even without the presence of heavier atoms. mit.edu

Table 1: Principles of X-ray Crystallography for Chiral Molecules

| Parameter | Description | Relevance to this compound |

| Crystal Requirement | A single, well-ordered crystal is necessary for diffraction. | Obtaining a suitable crystal is a critical prerequisite for analysis. |

| Space Group | Enantiomerically pure compounds must crystallize in a non-centrosymmetric space group. ed.ac.uk | This property is essential for the determination of absolute configuration. |

| Anomalous Dispersion | The differential scattering of X-rays by atoms allows for the distinction between enantiomers. mit.edu | This physical phenomenon is the basis for assigning the correct '(-)' configuration. |

| Flack Parameter | A value close to zero validates the assigned absolute structure. researchgate.net | This parameter provides statistical confidence in the final structural model. |

Chiroptical Spectroscopy (e.g., Optical Rotation, Electronic Circular Dichroism (ECD))

Chiroptical spectroscopy encompasses techniques that probe the interaction of chiral molecules with polarized light, providing critical information about their stereochemistry.

Optical Rotation measures the rotation of the plane of linearly polarized light as it passes through a solution of a chiral compound. libretexts.orgwikipedia.org This property is reported as the specific rotation [α], and its sign (positive or negative) indicates whether the compound is dextrorotatory (+) or levorotatory (-). For (-)-usnic acid, the levorotatory nature is confirmed by a negative specific rotation value. One study reported a specific rotation of [α]D25 = -476° (c = 0.5% in chloroform), confirming its levorotatory nature and high optical purity. mdpi.com

Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light by a chiral molecule. An ECD spectrum plots this difference against wavelength, revealing positive or negative bands known as Cotton effects (CEs). The ECD spectrum of one enantiomer is a mirror image of the other. The ECD spectrum of (-)-(S)-usnic acid is characteristically opposite to that of the (+)-(R)-enantiomer, a feature that can be used for definitive assignment of its absolute configuration. mdpi.com For example, in HPLC-CD analysis, the CEs at different wavelengths can be used for identification; at 330 nm, the trace is positive for (+)-usnic acid and negative for (-)-usnic acid. mdpi.com

Table 2: Chiroptical Properties of (-)-Usnic Acid

| Technique | Parameter | Observed Value/Result | Reference |

| Optical Rotation | Specific Rotation ([α]D25) | -476° (c = 0.5%, chloroform) | mdpi.com |

| Electronic Circular Dichroism (ECD) | Cotton Effect (CE) at 330 nm | Negative | mdpi.com |

| Electronic Circular Dichroism (ECD) | Cotton Effect (CE) at 275 nm | Positive | mdpi.com |

Chromatographic Separation Methods (e.g., HPLC-UV, UPLC-ESI-QToF)

Chromatographic techniques are essential for the isolation, purification, and analysis of this compound from complex lichen extracts.

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a standard method for analyzing usnic acid. Chiral HPLC columns can be used to separate the (+) and (-) enantiomers, allowing for their individual quantification. researchgate.net Reverse-phase columns, such as C18, are also commonly employed for the analysis of lichen metabolites. nih.govresearchgate.net

Ultra-Performance Liquid Chromatography coupled with Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (UPLC-ESI-QToF) is a highly advanced technique that provides rapid, high-resolution separation and sensitive mass detection. mdpi.comfrontiersin.orgnih.gov This method is used for the comprehensive chemical profiling of lichen extracts. Usnic acid is typically identified in negative ESI mode, showing a prominent [M-H]⁻ ion peak. High-resolution mass spectrometry allows for the determination of the exact molecular mass, which for usnic acid is observed at an m/z of approximately 343.0822, corresponding to the molecular formula C₁₈H₁₅O₇⁻. mdpi.com The fragmentation patterns (MS/MS spectra) provide further structural confirmation. researchgate.net

Table 3: Chromatographic Methods for Usnic Acid Analysis

| Method | Key Parameters | Purpose | Reference |

| HPLC-UV | Chiral column; UV detection at 280 nm. | Separation and analysis of optical isomers. | researchgate.net |

| UPLC-ESI-QToF-MS | Reverse-phase column (e.g., C18); ESI in negative mode. | Rapid identification and chemical profiling in complex extracts. | mdpi.comfrontiersin.orgnih.gov |

| Mass Detection | [M-H]⁻ ion peak at m/z ~343.0822. | Confirmation of molecular formula (C₁₈H₁₆O₇). | mdpi.com |

Biological Assay Systems and In Vitro Models

Lymphocyte Proliferation Assays (e.g., Concanavalin A-stimulated splenocytes, MTT assay)

Lymphocyte proliferation assays are fundamental tools used to assess the immunomodulatory or cytotoxic effects of compounds on immune cells. questdiagnostics.com These assays measure the ability of lymphocytes to undergo cell division (proliferate) in response to a stimulus.

Concanavalin A (Con A) is a plant-derived mitogen that nonspecifically stimulates T lymphocyte proliferation, making it a useful tool to study the effects of compounds on activated T cells. questdiagnostics.cominvivogen.comthermofisher.com The assay typically involves culturing lymphocytes with Con A in the presence or absence of the test compound and measuring the resulting proliferation. nih.govnih.gov

The MTT assay is a colorimetric method used to assess cell viability and proliferation. nih.govresearchgate.netdergipark.org.tr It is based on the principle that metabolically active, viable cells can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product. nih.gov The amount of formazan produced is directly proportional to the number of living cells. In a study investigating the effects of usnic acid enantiomers, the MTT assay was used to determine their cytotoxic activity against cultured human lymphocytes. The results demonstrated that both (+)- and (-)-usnic acid have significant cytotoxic effects, leading to a reduction in lymphocyte viability. nih.gov

Table 4: Application of MTT Proliferation Assay to (-)-Usnic Acid

| Assay Type | Cell Type | Principle | Finding for (-)-Usnic Acid | Reference |

| MTT Assay | Human Lymphocytes | Reduction of MTT to formazan by viable cells. | Exhibits significant cytotoxic effects, reducing cell viability. | nih.gov |

| MTT Assay | HCT116 Colon Cancer Cells | Measures metabolic activity as an indicator of viability. | IC₅₀ of ~10 µg/mL after 72 hours, indicating cytotoxic activity. | mdpi.com |

Flow Cytometry for Cell Surface Antigen Expression (CD25, CD69)

Flow cytometry is a powerful laser-based technology used to analyze the physical and chemical characteristics of individual cells in a heterogeneous population. abcam.com It is widely used in immunology to identify different cell types and assess their activation status by detecting specific cell surface proteins, or "CD" (Cluster of Differentiation) markers. researchgate.net

CD69 is an early marker of lymphocyte activation, with its expression rapidly increasing after stimulation. dntb.gov.uaresearchgate.netCD25 , the alpha chain of the IL-2 receptor, is considered a later marker of activation and is highly expressed on activated T cells. dntb.gov.uaresearchgate.net To assess the effect of a compound like this compound on T-cell activation, lymphocytes can be stimulated (e.g., with Con A or anti-CD3/CD28 antibodies) in the presence of the compound. researchgate.net The cells are then stained with fluorescently-labeled antibodies specific for CD25 and CD69 and analyzed by flow cytometry. biocompare.com The percentage of cells expressing these markers provides a quantitative measure of the compound's impact on lymphocyte activation. While direct studies on (-)-usnic acid's effect on CD25 and CD69 expression are limited, research has shown that usnic acid can enhance the tumor-killing activity of T-lymphocytes, an effect that is intrinsically linked to T-cell activation status. nih.gov

Table 5: Flow Cytometry Markers for Lymphocyte Activation

| Marker | Type | Function/Significance | Relevance to this compound Research |

| CD69 | Early Activation Marker | Expression is rapidly induced upon lymphocyte stimulation. dntb.gov.ua | Can be used to measure early-stage immunomodulatory effects. |

| CD25 | Late Activation Marker | Component of the high-affinity IL-2 receptor, crucial for T-cell proliferation. dntb.gov.ua | Can be used to assess sustained lymphocyte activation and proliferation. |

Quantitative Measurement of Cytokines (IL-2, IFN-γ, TNF-α) by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific plate-based technique used to quantify the concentration of soluble proteins, such as cytokines, in biological fluids like cell culture supernatants. nih.gov This method is crucial for understanding how a compound modulates the inflammatory or immune response.

To investigate the effect of this compound on cytokine production, immune cells (such as lymphocytes or macrophages) are cultured and stimulated in the presence of the compound. The supernatant is then collected and analyzed by ELISA for specific cytokines. Studies on usnic acid have demonstrated its ability to modulate the production of several key pro-inflammatory cytokines.

Tumor Necrosis Factor-alpha (TNF-α): Usnic acid has been shown to reduce TNF-α levels in a dose-dependent manner in lipopolysaccharide (LPS)-stimulated macrophages. mdpi.com However, some studies on RAW 264.7 cells reported only a slight, non-significant decrease. nih.gov

Interleukin-2 (B1167480) (IL-2): This cytokine is critical for T-cell proliferation. Some studies have reported that usnic acid can significantly reduce the release of IL-2 from cancer cells. nih.gov

Interferon-gamma (IFN-γ): As a key cytokine in the Th1 immune response, IFN-γ levels can be measured by ELISA to determine a compound's effect on cellular immunity. nih.gov

These findings suggest that usnic acid possesses anti-inflammatory properties, mediated at least in part by the downregulation of pro-inflammatory cytokine production. mdpi.com

Table 6: Effects of Usnic Acid on Cytokine Production (ELISA Findings)

| Cytokine | Cell Model | Effect of Usnic Acid | Reference |

| TNF-α | LPS-stimulated RAW264.7 macrophages | Dose-dependent reduction. | mdpi.com |

| IL-2 | Unstimulated MCF-7 breast cancer cells | Significant reduction in release. | nih.gov |

| IFN-γ | Human Peripheral Blood Mononuclear Cells (PBMCs) | This is a standard cytokine measured by ELISA to assess Th1 responses. | nih.gov |

Antimicrobial Susceptibility Testing

Antimicrobial susceptibility testing (AST) is a crucial laboratory procedure used to determine the effectiveness of antimicrobial agents against specific microorganisms. These tests are fundamental in assessing the potential of a compound like this compound as an antibacterial or antifungal agent. The primary goal is to predict the likely outcome of applying such a compound to treat an infection. Standardized methods, such as those established by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST), are employed to ensure reproducibility and comparability of results.

Common phenotypic methods for AST include broth dilution and disk diffusion.

Broth Dilution Method: This technique is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism. nih.govnih.gov In this assay, the compound is prepared in a series of increasing concentrations (serial dilutions) in a liquid growth medium. Each dilution is then inoculated with a standardized suspension of the test microorganism and incubated. dickwhitereferrals.com The MIC is identified as the lowest concentration at which no turbidity (visible growth) is observed. nih.gov This quantitative measure is invaluable as it provides a precise level of the compound's potency. idexx.dk

Disk Diffusion Method (Kirby-Bauer Test): In this qualitative or semi-quantitative method, a paper disk impregnated with a known concentration of the test compound is placed on an agar plate that has been uniformly inoculated with the target bacterium. The compound diffuses from the disk into the agar, creating a concentration gradient. After incubation, a clear circular area, known as the "zone of inhibition," appears around the disk if the microorganism is susceptible. The diameter of this zone is measured and compared to standardized charts to classify the organism as susceptible, intermediate, or resistant. dickwhitereferrals.com

While these methodologies are standard for evaluating natural products, specific MIC values or zone of inhibition data for the compound this compound against microbial panels are not extensively detailed in the currently available scientific literature. The application of these assays would be a critical step in characterizing its antimicrobial potential.

Assays for DNA and RNA Synthesis Inhibition

A key strategy for antimicrobial and anticancer drug action is the disruption of fundamental cellular processes, such as the synthesis of nucleic acids. Assays designed to measure the inhibition of DNA and RNA synthesis can therefore elucidate the mechanism of action for a test compound like this compound. These processes are essential for cell replication and gene expression, and their inhibition can lead to cell death. study.com

Inhibitors of nucleic acid synthesis can target various enzymes crucial to these pathways. creative-biolabs.com

DNA Synthesis Inhibition: In bacteria, key targets include enzymes like DNA gyrase (a type II topoisomerase), which manages DNA supercoiling during replication. study.comsigmaaldrich.com Antibiotics such as quinolones act by inhibiting this enzyme, leading to DNA strand breaks and cell death. study.com

RNA Synthesis Inhibition: This process is primarily controlled by DNA-dependent RNA polymerase. This enzyme transcribes the genetic information from a DNA template to an RNA molecule. creative-biolabs.com The antibiotic rifampicin, for example, specifically binds to the bacterial RNA polymerase, blocking the elongation of the RNA chain and thereby halting transcription. sigmaaldrich.com

Laboratory assays to screen for this activity often involve measuring the incorporation of radiolabeled precursors (e.g., [¹⁴C]thymidine for DNA or [¹⁴C]uridine for RNA) into the nucleic acids of cultured cells or microorganisms. A reduction in the incorporated radioactivity in the presence of the test compound indicates inhibition of the respective synthesis pathway.

While these assays are vital for mechanistic studies of new bioactive compounds, specific research detailing the application of DNA or RNA synthesis inhibition assays to this compound has not been prominently reported. Such studies would be necessary to determine if its biological activities are mediated through this mechanism.

Antioxidant Activity Assays (e.g., DPPH· scavenging)

Antioxidant assays are employed to determine the capacity of a compound to neutralize reactive oxygen species (ROS) and other free radicals, which are implicated in numerous disease pathologies. The 2,2-diphenyl-1-picrylhydrazyl (DPPH·) radical scavenging assay is one of the most common, simple, and rapid methods used to evaluate the antioxidant potential of natural products like this compound. mdpi.com

The principle of the DPPH· assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH· free radical. mdpi.com The DPPH· radical is characterized by a deep purple color in solution, with a strong absorbance maximum typically measured at 517 nm. When the DPPH· radical is reduced by an antioxidant, its color fades to a pale yellow, resulting in a decrease in absorbance. This decolorization is stoichiometric with respect to the number of electrons or hydrogen atoms captured. mdpi.com

The scavenging activity is calculated as a percentage of DPPH· radical inhibition. From this, the half-maximal inhibitory concentration (IC₅₀) value is often determined. The IC₅₀ represents the concentration of the test compound required to scavenge 50% of the initial DPPH· radicals. mdpi.comnih.gov A lower IC₅₀ value signifies a higher antioxidant potency of the compound. nih.govresearchgate.net

The results of this assay provide a quantitative measure of a compound's ability to act as a primary antioxidant. Despite the widespread use of this assay for characterizing natural compounds, specific studies quantifying the DPPH· radical scavenging activity and reporting an IC₅₀ value for this compound are not readily found in the reviewed literature.

Enzymatic Inhibition Assays (e.g., α-glucosidase)

Enzymatic inhibition assays are critical for identifying compounds that can modulate the activity of specific enzymes involved in disease processes. One such target is α-glucosidase, an enzyme located in the brush border of the small intestine that catalyzes the final step in the digestion of carbohydrates. scielo.br Inhibition of α-glucosidase slows down the breakdown of complex carbohydrates into absorbable monosaccharides like glucose, thereby reducing postprandial hyperglycemia. This makes α-glucosidase inhibitors a key therapeutic strategy for managing type 2 diabetes mellitus. scielo.brcore.ac.uk

The in vitro α-glucosidase inhibition assay typically uses a synthetic substrate, such as p-nitrophenyl-α-D-glucopyranoside (pNPG). The enzyme cleaves this substrate to release p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically by measuring its absorbance, usually around 405 nm. scielo.brtci-thaijo.org

To evaluate an inhibitor like this compound, the enzyme is pre-incubated with various concentrations of the compound before the addition of the pNPG substrate. The inhibitory activity is determined by measuring the reduced rate of p-nitrophenol formation compared to a control reaction without the inhibitor. The results are commonly expressed as the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. nih.govnih.gov Further kinetic studies, such as generating Lineweaver-Burk plots, can be performed to determine the type of inhibition (e.g., competitive, non-competitive, or mixed). scielo.br

Although this assay is a standard method for screening natural products for antidiabetic potential, specific data on the α-glucosidase inhibitory activity or IC₅₀ value for this compound is not available in the existing scientific literature.

Considerations for Cell Line and Culture Selection (2D vs. 3D Models)

The selection of an appropriate cell culture model is a critical decision in preclinical research, as it profoundly influences the biological relevance of the findings. Research on this compound and its derivatives has utilized two-dimensional (2D) cell culture models. For instance, a semi-synthetic derivative, this compound enamine, was evaluated using several established cell lines in 2D monolayer cultures, including the human pancreas carcinoma line PANC-1, the human lung adenocarcinoma line A549, and the mouse macrophage line RAW264.7. frontiersin.orgnih.gov These studies demonstrated that the derivative did not affect the proliferation of these cancer cell lines or the activation of macrophages, while selectively inhibiting T-cell proliferation. frontiersin.orgnih.gov

Traditional 2D cell culture, where cells are grown as a monolayer on a flat plastic surface, has been a cornerstone of biological research due to its simplicity and cost-effectiveness. However, this model has significant limitations, as it fails to replicate the complex three-dimensional (3D) architecture, cell-cell interactions, and microenvironment of in vivo tissues.

In contrast, 3D cell culture models, such as spheroids or organoids, allow cells to grow in three dimensions, forming structures that more closely mimic the in vivo environment. This spatial organization affects cellular morphology, proliferation rates, and gene expression, which can significantly alter the response to therapeutic compounds. Cells grown in 3D models often exhibit increased resistance to anticancer drugs compared to their 2D counterparts, providing a more accurate prediction of a drug's efficacy.

For a natural product like this compound, transitioning from initial 2D screenings to more complex 3D models would be a crucial step. Evaluating the compound in 3D cultures of cancer cells, for example, could provide more physiologically relevant insights into its potential anticancer activity and better predict its in vivo performance.

Preclinical Research Paradigms and Integration

Role and Limitations of In Vitro Studies in Preclinical Drug Discovery

In vitro studies are an indispensable component of the preclinical drug discovery pipeline for natural products like this compound. These "within the glass" experiments, utilizing cell lines or isolated molecular targets, serve as the initial, high-throughput screening phase to identify bioactive compounds. mdpi.com The primary role of in vitro assays is to provide foundational evidence of a compound's biological effects, such as its potential efficacy and mechanism of action, in a controlled and reproducible environment. They offer significant advantages, including being relatively inexpensive, efficient, and scalable, allowing for the rapid screening of numerous compounds. Furthermore, they reduce the reliance on animal testing in the early stages of research.

However, the limitations of in vitro studies are significant and must be carefully considered when interpreting results. The primary drawback is their limited ability to replicate the complex physiology of a whole organism. mdpi.com In vitro systems test compounds in isolation, failing to account for the intricate network of interactions between different cell types, tissues, and metabolic pathways that occur in vivo. mdpi.com This simplification means that results from 2D cell cultures may not accurately predict a drug's behavior, efficacy, or toxicity in a living system. For example, compounds that show high potency in a cellular assay may fail in later stages due to poor absorption, rapid metabolism, or unforeseen toxicity in an animal model.

Therefore, while in vitro studies are essential for initial characterization and hypothesis generation in the development of natural products, they represent only the first step. Promising findings must be subsequently validated through more complex models, including 3D cell cultures and ultimately in vivo animal studies, to bridge the gap between preclinical data and potential clinical application.

Principles of In Vivo Preclinical Study Design and Execution

The initial phase of designing an in vivo study involves a thorough review of existing literature to inform the selection of an appropriate animal model. researchgate.net An animal disease model is a non-human species with a condition that mimics a human disease, allowing researchers to assess a compound's potential therapeutic efficacy. youtube.com For instance, based on the observed in vitro immunosuppressive activity of a this compound derivative, a study could employ an animal model of autoimmune disease or organ transplantation. frontiersin.orgnih.govnih.gov Similarly, given the known anti-inflammatory and antiviral properties of the parent compound, usnic acid, models involving induced inflammation or viral infection in animals like mice could be utilized. nih.govmdpi.com

A well-designed preclinical protocol consists of three main phases: research, preprocedural planning, and the experimental phase. mdpi.com This detailed plan outlines every aspect of the study, from the animal's care and housing to the specific procedures for compound administration and data collection. mdpi.com Key considerations include the "three Rs": Replacement (using non-animal methods where possible), Reduction (minimizing the number of animals used), and Refinement (minimizing animal discomfort). youtube.commdpi.com While in vitro assays provide foundational data, they cannot fully replicate the complex interactions within a living organism, making carefully designed in vivo studies an unfortunate necessity in drug discovery. youtube.comverywellhealth.com For this compound, findings from in vivo studies on its derivatives or related compounds would provide crucial insights into its potential effects within a whole biological system. nih.govnih.gov

| Phase of Preclinical Protocol | Key Objectives & Considerations | Relevance to this compound Research |

| Research Phase | Conduct thorough literature review; select the most relevant animal model based on in vitro data. mdpi.comresearchgate.net | Based on in vitro immunosuppressive findings for its enamine derivative, an autoimmune disease model (e.g., in mice) would be appropriate. frontiersin.org |

| Preprocedural Planning | Develop a detailed experimental protocol; outline animal care, anesthesia, and surgical procedures (if any); establish clear endpoints. mdpi.com | The protocol would detail the method of administration for this compound, monitoring parameters for immune response, and humane endpoints. |

| Experimental Phase | Execute the study according to the protocol; collect and analyze data; ensure ethical treatment of animals ("the three Rs"). youtube.commdpi.com | Data on T-cell population changes, cytokine levels, and clinical signs of disease would be collected to evaluate the in vivo efficacy. |

Complementary Nature of In Vitro and In Vivo Research

In vitro (Latin for "in glass") and in vivo (Latin for "within the living") research methodologies are not mutually exclusive but rather form a complementary and sequential partnership in the scientific investigation of compounds like this compound. technologynetworks.comverywellhealth.commedicalnewstoday.com In vitro studies, performed in a controlled laboratory setting such as a test tube or petri dish, are fundamental for initial screening, mechanism-of-action studies, and detailed analysis at the cellular and molecular level. medicalnewstoday.commpkb.org

For this compound and its derivatives, in vitro research has been pivotal. For example, studies on its derivative, this compound enamine, were conducted in vitro using cultured cells to demonstrate its selective immunosuppressive activity. frontiersin.orgnih.gov These experiments showed that the compound could inhibit T-cell proliferation and suppress the expression of activation markers like CD25 and CD69 and cytokines such as IL-2 and IFN-γ. frontiersin.orgnih.gov This methodology allows researchers to observe a compound's direct effects on specific cells without the complex variables present in a whole organism. medicalnewstoday.com